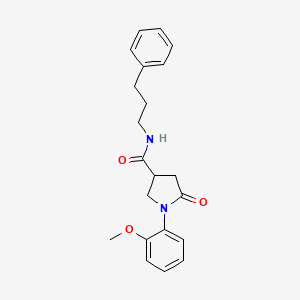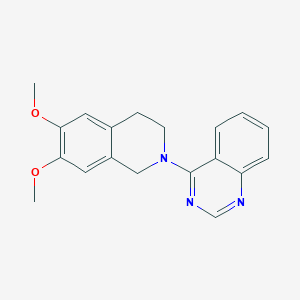![molecular formula C22H23N3O5 B10992032 N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycylglycine](/img/structure/B10992032.png)
N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycylglycine is a synthetic compound that combines the structural features of indole and glycine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and biochemical research. The presence of the indole moiety, a common structural motif in many biologically active molecules, suggests that this compound may exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycylglycine typically involves multiple steps:
Synthesis of 6-(benzyloxy)-1H-indole: This can be achieved by reacting indole with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Formation of 3-(6-(benzyloxy)-1H-indol-1-yl)propanoic acid: The 6-(benzyloxy)-1H-indole is then subjected to a Friedel-Crafts acylation reaction with a suitable acyl chloride, such as 3-chloropropionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling with Glycylglycine: The resulting 3-(6-(benzyloxy)-1H-indol-1-yl)propanoic acid is then coupled with glycylglycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding indole-3-carboxylic acids.
Reduction: Formation of indole derivatives with reduced functional groups.
Substitution: Formation of indole derivatives with substituted benzyloxy groups.
Scientific Research Applications
N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycylglycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycylglycine is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety may facilitate binding to these targets, while the glycylglycine component could enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine
- N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}alanine
Uniqueness
N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycylglycine is unique due to its specific combination of an indole moiety with a dipeptide structure. This combination may confer unique biological properties and enhance its potential as a therapeutic agent compared to other similar compounds.
Properties
Molecular Formula |
C22H23N3O5 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[[2-[3-(6-phenylmethoxyindol-1-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C22H23N3O5/c26-20(23-13-21(27)24-14-22(28)29)9-11-25-10-8-17-6-7-18(12-19(17)25)30-15-16-4-2-1-3-5-16/h1-8,10,12H,9,11,13-15H2,(H,23,26)(H,24,27)(H,28,29) |
InChI Key |
LBNYIIYDZRUTRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[(3-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10991949.png)

![N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10991954.png)
![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10991959.png)

![3-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1H-isothiochromen-1-one](/img/structure/B10991973.png)
![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B10991981.png)
![Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B10991993.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10991998.png)
![N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10992007.png)
![4-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B10992021.png)
![3-(4-methoxyphenyl)-1-methyl-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10992024.png)
![{1-[({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B10992026.png)
![methyl 2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10992028.png)
